PF-05105679

Vue d'ensemble

Description

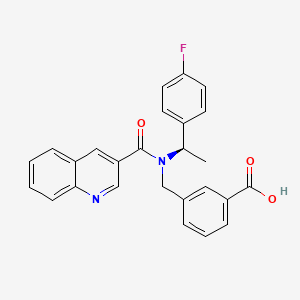

PF-05105679 est un composé chimique dont le nom IUPAC est l'acide 3-({(1R)-1-(4-fluorophényl)éthylamino}méthyl)benzoïque. Il s'agit d'un bloqueur puissant et sélectif du canal ionique récepteur potentiel transitoire mélastatine 8 (TRPM8), qui est le principal récepteur responsable de la sensation de froid. Ce composé a été développé comme un analgésique potentiel pour bloquer la sensation de froid chez les animaux et dans des essais cliniques chez l'homme .

Applications De Recherche Scientifique

Pain Management

PF-05105679 has been investigated for its efficacy in treating cold-induced pain. In clinical trials involving healthy volunteers, the compound demonstrated a significant ability to block cold-induced pain during cold pressor tests, indicating its potential for managing conditions characterized by cold allodynia and hyperalgesia .

Clinical Findings :

- Efficacy : In a study, this compound effectively reduced pain responses in subjects exposed to cold stimuli.

- Dosage and Administration : The compound was administered orally, showing good bioavailability and pharmacokinetic properties .

Thermoregulation Studies

The TRPM8 channel plays a crucial role in thermoregulation. This compound's antagonistic action on this channel raises concerns regarding its potential to induce hypothermia in patients. This aspect is crucial for understanding the safety profile of TRPM8 antagonists in therapeutic settings .

Key Observations :

- Impact on Body Temperature : Animal studies have indicated that this compound can reduce body temperature, necessitating careful monitoring during clinical use .

- Thermoregulation Research Tool : The compound serves as a clinical tool to explore TRPM8's role in regulating core body temperature and its implications for various physiological conditions .

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| IC50 against TRPM8 | 103 nM |

| Selectivity | >100-fold |

| Oral Bioavailability | Yes |

| Half-life (T1/2) | ~3.6 hours |

| Absorption Rate | 29% @ 2 mg/kg |

Table 2: Clinical Trial Summary

| Study ID | Phase | Population | Key Findings |

|---|---|---|---|

| NCT01393652 | Phase I | Healthy Volunteers | Significant reduction in cold-induced pain |

| NCT01412345 | Phase II | Patients with Pain | Ongoing; results not yet published |

Case Study 1: Cold-Induced Pain Management

In a double-blind placebo-controlled trial, this compound was administered to participants experiencing cold-induced pain. Results indicated that subjects receiving the compound reported significantly lower pain scores compared to those receiving a placebo, highlighting its potential as an effective analgesic for specific pain conditions .

Case Study 2: Safety Profile in Thermoregulation

A separate study focused on the thermoregulatory effects of this compound revealed that while the compound effectively blocked TRPM8 activity, it also led to noticeable drops in body temperature among participants. This finding underscores the need for further research into dosage adjustments and monitoring protocols when considering TRPM8 antagonists for therapeutic use .

Mécanisme D'action

Target of Action

PF-05105679 primarily targets the TRPM8 ion channel , which is the main receptor responsible for the sensation of cold . This channel is a nonselective cation channel localized in primary sensory neurons .

Mode of Action

this compound acts as a potent and selective blocker of the TRPM8 ion channel . By blocking this channel, it inhibits the sensation of cold in both animals and human trials . It demonstrates over 100-fold selectivity across a range of different receptors, ion channels, and enzymes, including the closely related TRPV1 and TRPA1 channels .

Biochemical Pathways

The TRPM8 ion channel, also known as the cold and menthol receptor 1 (CMR1), is a member of the melastatin subfamily . The blocking of this channel by this compound affects the biochemical pathways associated with the sensation of cold and pain.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of cold sensitivity and pain. In the presence of this compound, participants could hold their hands in a bucket of ice water for a long time before feeling pain . The pain-alleviating effects matched those of oxycodone for about one hour after administration .

Analyse Biochimique

Biochemical Properties

PF-05105679 demonstrates over 100-fold selectivity across a range of different receptors, ion channels, and enzymes, including the closely related TRPV1 and TRPA1 channels . This compound interacts with this receptor, blocking its function .

Cellular Effects

The cellular effects of this compound are primarily related to its action on the TRPM8 ion channel. By blocking this channel, this compound can influence cell function, particularly in relation to the sensation of cold

Molecular Mechanism

The molecular mechanism of this compound involves its action as an antagonist of the TRPM8 ion channel . It binds to this channel, blocking its function and thereby reducing the sensation of cold . This includes any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reduce core body temperature in small mammals . It does not produce this effect in humans in the normal dosage range

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Safety pharmacology studies showed that this compound reduced core body temperature in a manner that was inversely related to body weight of the species tested .

Metabolic Pathways

It is known to interact with the TRPM8 ion channel

Transport and Distribution

It is known to interact with the TRPM8 ion channel

Subcellular Localization

Méthodes De Préparation

La synthèse de PF-05105679 implique plusieurs étapes, notamment la formation de l'intermédiaire quinoléine-3-carbonyle et son couplage ultérieur avec le dérivé de la 4-fluorophényléthylamine. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les réactions de couplage. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces voies synthétiques afin d'augmenter le rendement et la pureté .

Analyse Des Réactions Chimiques

PF-05105679 subit différents types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

4. Applications de la recherche scientifique

This compound a plusieurs applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme outil pour étudier le canal ionique TRPM8 et son rôle dans divers processus physiologiques.

Biologie : Il est utilisé pour étudier les mécanismes de la sensation de froid et de la modulation de la douleur.

Médecine : Il est étudié comme traitement potentiel de la douleur liée au froid et de la douleur neuropathique.

Industrie : Il peut avoir des applications dans le développement de nouveaux analgésiques et d'autres agents thérapeutiques

5. Mécanisme d'action

This compound exerce ses effets en bloquant sélectivement le canal ionique TRPM8, qui est responsable de la sensation de froid. En inhibant ce canal, this compound réduit la sensation de froid et soulage la douleur liée au froid. Les cibles moléculaires et les voies impliquées comprennent le canal ionique TRPM8 et ses voies de signalisation associées .

Comparaison Avec Des Composés Similaires

PF-05105679 est unique en raison de sa grande sélectivité et de sa puissance en tant que bloqueur du TRPM8. Les composés similaires comprennent :

AMG-333 : Un autre antagoniste du TRPM8 avec des applications similaires dans la modulation de la douleur.

RQ-00203078 : Un antagoniste du TRPM8 avec des applications thérapeutiques potentielles dans la douleur liée au froid. This compound se distingue par son efficacité clinique et sa capacité à moduler la température corporelle chez les petits mammifères

Activité Biologique

PF-05105679 is a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel, which plays a crucial role in the sensation of cold and pain. This article reviews the biological activity of this compound, including its pharmacological properties, effects on thermoregulation, and clinical implications.

Overview of TRPM8 and this compound

TRPM8 is activated by cold temperatures and menthol, contributing to the perception of cold stimuli and regulating body temperature. This compound has been developed as a selective TRPM8 blocker, with an IC50 value of 103 nM, demonstrating over 100-fold selectivity for TRPM8 compared to other ion channels and receptors, such as TRPV1 and TRPA1 .

Selectivity and Potency

This compound exhibits significant selectivity for TRPM8, making it a valuable tool for studying cold pain sensitivity. Its potency is highlighted in various studies, where it effectively reduces cold-induced allodynia in animal models. The following table summarizes key pharmacological data:

| Parameter | Value |

|---|---|

| IC50 (TRPM8) | 103 nM |

| Selectivity | >100-fold over TRPV1 |

| Oral Bioavailability | Yes |

| Animal Model Efficacy | Reduces body temperature; reverses cold-induced bladder capacity reduction |

Effects on Thermoregulation

This compound's impact on core body temperature has been a focal point in its evaluation. In preclinical studies, it was observed that the compound lowers core body temperature in rats. However, this effect was found to be inversely related to body weight across species; larger animals required higher doses to achieve similar temperature reductions .

A significant finding from clinical studies indicated that while this compound effectively alleviated cold pain sensations in humans during cold pressor tests, it did not significantly affect core body temperature at therapeutic doses . This suggests a potential therapeutic window where pain relief can be achieved without inducing hypothermia.

Clinical Studies and Findings

This compound has progressed through various stages of clinical evaluation. It has been tested for its efficacy in treating conditions associated with cold-induced pain and migraine. The compound's ability to selectively block TRPM8 without affecting thermoregulation makes it a promising candidate for further development.

Case Studies

- Cold Pain Sensitivity : In a study involving human subjects undergoing cold pressor tests, this compound demonstrated efficacy in reducing pain perception without significant alterations in core body temperature .

- Thermoregulation Assessment : Safety pharmacology studies indicated that the compound could lower body temperature in animal models but did not translate to similar effects in humans at effective doses .

Propriétés

IUPAC Name |

3-[[[(1R)-1-(4-fluorophenyl)ethyl]-(quinoline-3-carbonyl)amino]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN2O3/c1-17(19-9-11-23(27)12-10-19)29(16-18-5-4-7-21(13-18)26(31)32)25(30)22-14-20-6-2-3-8-24(20)28-15-22/h2-15,17H,16H2,1H3,(H,31,32)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNMZRPTQFVRFA-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N(CC2=CC(=CC=C2)C(=O)O)C(=O)C3=CC4=CC=CC=C4N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)F)N(CC2=CC(=CC=C2)C(=O)O)C(=O)C3=CC4=CC=CC=C4N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336742 | |

| Record name | PF-05105679 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398583-31-7 | |

| Record name | PF-05105679 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398583317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-05105679 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15450 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-05105679 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1398583-31-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PF-05105679 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2B10OFV7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.